Sodium 2,3,5,6-tetrachlorophenolate
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Overview
Description
Sodium 2,3,5,6-tetrachlorophenolate is a chemical compound derived from 2,3,5,6-tetrachlorophenol. It is a phenolate anion that arises from the deprotonation of the acidic phenol function in 2,3,5,6-tetrachlorophenol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,3,5,6-tetrachlorophenolate can be synthesized through the neutralization of 2,3,5,6-tetrachlorophenol with sodium hydroxide. The reaction typically involves dissolving 2,3,5,6-tetrachlorophenol in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then isolated and purified through filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenol ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols and ethers.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but can include quinones and hydroquinones.
Scientific Research Applications
Sodium 2,3,5,6-tetrachlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenols and other aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is used in the production of pesticides, fungicides, and wood preservatives.
Mechanism of Action
The mechanism of action of sodium 2,3,5,6-tetrachlorophenolate involves its interaction with cellular components. It can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The compound’s phenolate anion can interact with proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- 2,3,4,6-tetrachlorophenol
- 2,4,5-trichlorophenol
- 2,4,6-trichlorophenol
Comparison: Sodium 2,3,5,6-tetrachlorophenolate is unique due to the specific positioning of chlorine atoms on the phenol ring, which influences its reactivity and biological activity. Compared to other chlorophenols, it exhibits distinct chemical properties and applications. For example, 2,4,6-trichlorophenol is more commonly used as a disinfectant, while this compound is favored in industrial applications for its stability and reactivity .
Properties
CAS No. |
85712-07-8 |
---|---|
Molecular Formula |
C6H2Cl4NaO |
Molecular Weight |
254.9 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H; |
InChI Key |
NZNYWRPPJHLSJO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl.[Na+] |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl.[Na] |
Key on ui other cas no. |
85712-07-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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